![molecular formula C12H14N2 B009142 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine CAS No. 104439-81-8](/img/structure/B9142.png)
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine, also known as DMPP, is a pyridine derivative that has gained attention in the scientific community due to its potential applications in various fields. DMPP is a colorless liquid with a molecular formula of C11H14N2 and a molecular weight of 174.24 g/mol. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been studied extensively for its potential applications in various fields, including agriculture, medicine, and neuroscience. In agriculture, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been used as a nitrification inhibitor to reduce nitrogen losses from fertilizers. In medicine, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been studied for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In neuroscience, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been used as a tool to study the function of nicotinic acetylcholine receptors in the brain.
作用机制
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine acts as an agonist of nicotinic acetylcholine receptors, which are ligand-gated ion channels that play a critical role in neurotransmission. Specifically, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine binds to the α4β2 subtype of nicotinic acetylcholine receptors, causing an influx of calcium ions into the cell and leading to depolarization. This mechanism of action is similar to that of nicotine, which also acts as an agonist of nicotinic acetylcholine receptors.
生化和生理效应
The biochemical and physiological effects of 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine are similar to those of nicotine. 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been shown to increase dopamine release in the brain, which is associated with reward and pleasure. It has also been shown to improve cognitive function and memory in animal models. In addition, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been shown to have anti-inflammatory effects in the brain, which may be beneficial for the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine in lab experiments is its high potency and selectivity for nicotinic acetylcholine receptors. This allows for precise manipulation of these receptors in vitro and in vivo. However, one limitation of using 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental animals and researchers.
未来方向
There are several future directions for research on 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine. One area of interest is the development of 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine-based treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the use of 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine as a tool to study the function of nicotinic acetylcholine receptors in the brain. Additionally, further research is needed to determine the safety and efficacy of 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine in humans. Overall, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has the potential to be a valuable tool for scientific research and a promising treatment for neurological disorders.
合成方法
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine can be synthesized using various methods. One of the most commonly used methods is the reaction between 2,5-dimethylpyrrole and 3-chloromethylpyridine in the presence of a base such as potassium carbonate. This method yields 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine with a purity of up to 98%. Other methods include the reaction between 2,5-dimethylpyrrole and 3-acetylpyridine in the presence of a base, or the reaction between 2,5-dimethylpyrrole and 3-bromoacetylpyridine.
属性
CAS 编号 |
104439-81-8 |
|---|---|
产品名称 |
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine |
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
3-[(2,5-dimethylpyrrol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C12H14N2/c1-10-5-6-11(2)14(10)9-12-4-3-7-13-8-12/h3-8H,9H2,1-2H3 |
InChI 键 |
SFDVOLAIVHKTCH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1CC2=CN=CC=C2)C |
规范 SMILES |
CC1=CC=C(N1CC2=CN=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



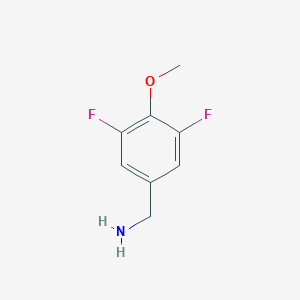
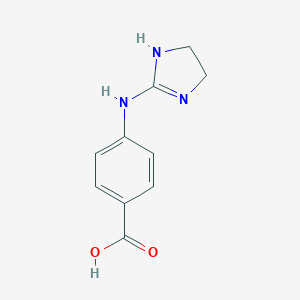
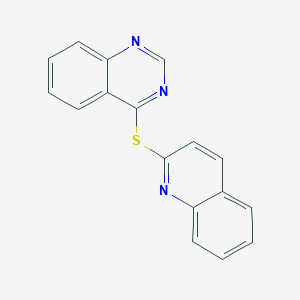
![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)


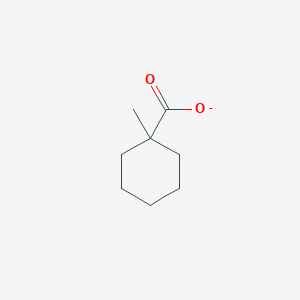
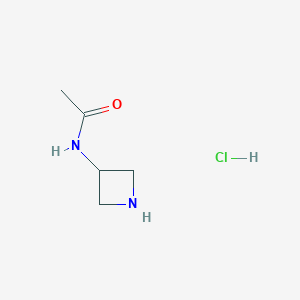

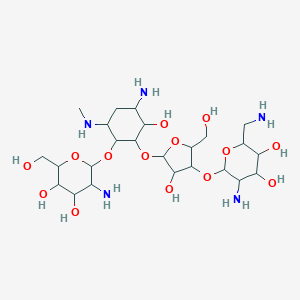
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)


